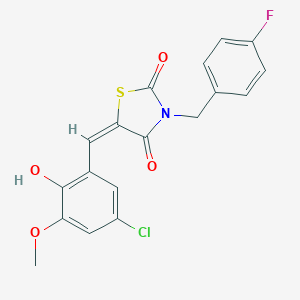![molecular formula C15H22N2O3S B305820 N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B305820.png)
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide (CSM) is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. CSM is a member of the sulfonylurea class of compounds, which are known to have hypoglycemic effects.
Wirkmechanismus
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide works by binding to the ATP-sensitive potassium channels in pancreatic beta cells, which leads to an increase in insulin secretion. This increase in insulin secretion results in a decrease in blood glucose levels. N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has also been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis.
Biochemical and Physiological Effects
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has been shown to have hypoglycemic effects in animal models, with a dose-dependent decrease in blood glucose levels. Additionally, N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has been shown to have anti-inflammatory effects, with a decrease in cytokine production and an increase in anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide is that it is relatively easy to synthesize and purify. Additionally, N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has been shown to have hypoglycemic effects in animal models, which makes it a promising candidate for further study as a potential treatment for diabetes. One limitation of N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide is that it has not yet been studied extensively in humans, so its safety and efficacy as a therapeutic agent are still unknown.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide. One direction is to further investigate its potential as a therapeutic agent for diabetes. Another direction is to study its potential as an anti-inflammatory agent for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research could be done to investigate the safety and efficacy of N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide in humans.
Synthesemethoden
The synthesis of N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide involves the reaction of N-cyclopropyl-2-aminoacetamide with mesitylsulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography. The yield of N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has been studied for its potential as a therapeutic agent for diabetes. It has been shown to have hypoglycemic effects in animal models, and its mechanism of action is similar to that of other sulfonylurea drugs. Additionally, N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.
Eigenschaften
Produktname |
N-cyclopropyl-2-[(mesitylsulfonyl)(methyl)amino]acetamide |
|---|---|
Molekularformel |
C15H22N2O3S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-cyclopropyl-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C15H22N2O3S/c1-10-7-11(2)15(12(3)8-10)21(19,20)17(4)9-14(18)16-13-5-6-13/h7-8,13H,5-6,9H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
ISMMQHQWSKEKTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2CC2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B305737.png)
![2-[5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305738.png)
![2-[(5E)-5-{[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305739.png)
![{2-chloro-4-[(E)-(3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B305741.png)
![N-(2,6-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305743.png)

![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305749.png)
![3-[5-({3-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-4-chlorobenzoic acid](/img/structure/B305750.png)
![3-[5-[(Z)-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B305751.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305752.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305753.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305754.png)
![Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B305757.png)
![Ethyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B305758.png)